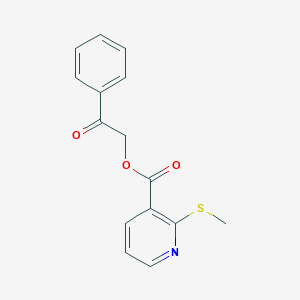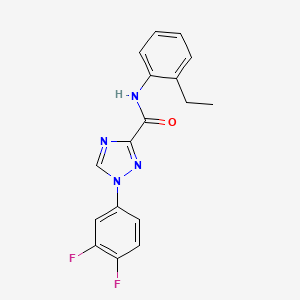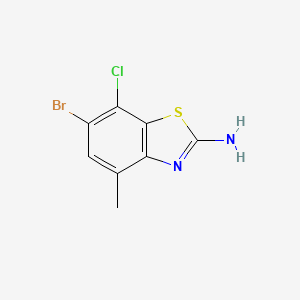
Phenacyl 2-methylsulfanylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate is an organic compound that features a phenyl group, a nicotinate moiety, and a methylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate typically involves multistep organic reactions. One common method is the Knoevenagel condensation followed by Michael addition. The starting materials often include phenylglyoxal hydrate and 2-(methylthio)nicotinic acid. The reaction is carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-phenylethyl 4H-chromen-4-one: Similar in structure but with a chromenone moiety instead of a nicotinate group.
2-(2-Oxo-2-phenylethyl)-1H-pyrrol-2-ylmethylene)malononitrile: Contains a pyrrole ring and is used in different synthetic applications.
Uniqueness
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate is unique due to its combination of a phenyl group, a nicotinate moiety, and a methylthio substituent. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
482352-28-3 |
|---|---|
Formule moléculaire |
C15H13NO3S |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
phenacyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO3S/c1-20-14-12(8-5-9-16-14)15(18)19-10-13(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Clé InChI |
AUEFTSNUOJQZKO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2 |
Solubilité |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360230.png)
![5'-Amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360232.png)


![2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360245.png)


![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)


![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)
![1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B13360291.png)
